The compound 2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that belongs to the class of benzoisoquinoline derivatives. It features a unique structure characterized by a benzoisoquinoline core, which is substituted with both a sulfonyl group and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly in the development of therapeutic agents.
This compound is classified under several categories, including:
The synthesis of 2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions that may include:
The synthesis may require specific reagents such as sulfonyl chlorides for the sulfonyl group introduction and appropriate solvents to facilitate the reactions. Reaction conditions such as temperature, time, and catalyst presence are critical for optimizing yield and purity.
The molecular structure of the compound can be represented using various notations:
CCOc1ccc(cc1C2=Nc3c(CC(C)C)nn(C)c3C(=O)N2)S(=O)(=O)N4CCN(C)CC4
InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30)
The compound features a complex arrangement involving multiple rings and functional groups that contribute to its biological activity. The presence of a sulfonamide linkage and piperazine ring suggests potential interactions with biological targets.
The compound may participate in various chemical reactions typical for complex organic molecules:
These reactions often require careful control of conditions to prevent undesired side reactions. Techniques such as chromatography may be employed to purify intermediates during synthesis.
Research into similar compounds indicates that modifications in the piperazine or sulfonamide structure can significantly affect pharmacodynamics and pharmacokinetics.
Relevant data can be obtained from supplier specifications or experimental studies focusing on this compound.
The primary applications of 2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: